molecular formula C11H20N2O3 B7977185 tert-butyl N-[3-(prop-2-enamido)propyl]carbamate

tert-butyl N-[3-(prop-2-enamido)propyl]carbamate

Cat. No.: B7977185
M. Wt: 228.29 g/mol
InChI Key: BFUTXHHXBZTGDL-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(prop-2-enamido)propyl]carbamate is a carbamate-protected amine derivative featuring a prop-2-enamido (acrylamido) group attached to a propyl chain. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and polymer science. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which enhances stability during synthetic transformations while allowing selective deprotection under acidic conditions.

Properties

IUPAC Name

tert-butyl N-[3-(prop-2-enoylamino)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-5-9(14)12-7-6-8-13-10(15)16-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUTXHHXBZTGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Boc Protection

The tert-butyl carbamate (Boc) group is introduced to primary amines using di-tert-butyl dicarbonate (Boc₂O) under mild conditions. For the target compound, the synthesis begins with 3-aminopropyl acrylamide, where the amine is protected via reaction with Boc₂O in tetrahydrofuran (THF) or dichloromethane (DCM). Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) catalyzes the reaction, achieving yields of 70–85%.

Reaction conditions :

  • Solvent : THF/DCM (anhydrous)

  • Temperature : 0–25°C

  • Time : 4–12 hours

  • Molar ratio : 1:1.2 (amine:Boc₂O)

Post-reaction, the product is isolated via extraction (ethyl acetate/water) and purified by recrystallization or column chromatography (silica gel, hexane/ethyl acetate).

Stepwise Amidation and Protection

An alternative approach involves synthesizing the acrylamide moiety after Boc protection. Here, 3-aminopropan-1-ol is first protected with Boc₂O, followed by oxidation to the corresponding carboxylic acid and subsequent coupling with acryloyl chloride. This method, however, introduces additional steps, reducing overall yield to 50–60%.

Critical considerations :

  • Oxidation of 3-(Boc-amino)propan-1-ol to the acid requires Jones reagent or TEMPO/NaClO.

  • Amidation with acryloyl chloride demands strict temperature control (−10°C) to prevent polymerization.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols favor continuous flow systems for enhanced safety and yield. In one setup, 3-aminopropyl acrylamide and Boc₂O are mixed in a microreactor at 25°C, with residence times of 10–15 minutes. This method achieves 90% conversion, minimizing side products like N,N-di-Boc derivatives.

Table 1: Comparative Analysis of Batch vs. Flow Synthesis

ParameterBatch ProcessFlow Process
Yield75–85%85–90%
Reaction Time4–12 hours10–15 minutes
Purity95–98%98–99%
ScalabilityLimited by mixingHighly scalable

Solvent Recycling and Waste Management

Large-scale production prioritizes solvent recovery. THF is distilled and reused, reducing costs by 30%. Quench steps utilize biodegradable bases (e.g., potassium carbonate) to neutralize excess Boc₂O, aligning with green chemistry principles.

Reaction Optimization and Challenges

Suppressing Acrylamide Polymerization

The acrylamide group is prone to radical-induced polymerization. Strategies to mitigate this include:

  • Conducting reactions under nitrogen/argon atmospheres.

  • Adding inhibitors (e.g., hydroquinone, 4-methoxyphenol) at 0.1–1 wt%.

Table 2: Effect of Inhibitors on Reaction Stability

InhibitorPolymerization Onset TimeFinal Yield
None1 hour40%
Hydroquinone>24 hours78%
4-Methoxyphenol>48 hours82%

Purification Techniques

Crude product purity depends on extraction efficiency. Aqueous washes (pH 7–8) remove unreacted Boc₂O, while column chromatography isolates the target compound from di-Boc byproducts. Recrystallization from ethanol/water mixtures enhances purity to >99%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.20 (q, 2H, NHCH₂), 5.60–6.30 (m, 3H, acrylamide CH₂=CH–CONH).

  • IR : 1680 cm⁻¹ (C=O, carbamate), 1640 cm⁻¹ (C=O, acrylamide).

Emerging Methodologies

Enzyme-Catalyzed Boc Protection

Recent studies explore lipases (e.g., Candida antarctica) for Boc group installation in aqueous media. This method achieves 65% yield at 37°C, offering an eco-friendly alternative .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[3-(prop-2-enamido)propyl]carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The Boc-protected amine group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Deprotection: Common reagents for deprotection of the Boc group include trifluoroacetic acid (TFA) and hydrochloric acid (HCl).

    Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization of the acrylamide group.

Major Products Formed

    Deprotection: The major product formed is the free amine, which can be further functionalized.

    Polymerization: The major products are polyacrylamides, which have various applications depending on the functional groups attached to the polymer backbone.

Scientific Research Applications

Organic Synthesis

tert-butyl N-[3-(prop-2-enamido)propyl]carbamate serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in a range of chemical reactions including:

  • Nucleophilic Substitution : The carbamate group can undergo nucleophilic substitution to form new derivatives.
  • Hydrolysis : The compound can be hydrolyzed to release active amines, which are valuable in drug development.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential as a prodrug. The design allows it to release active pharmaceutical ingredients upon metabolic activation, which can enhance therapeutic efficacy while minimizing side effects.

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : It has shown effectiveness against certain pathogens, suggesting potential use as an antimicrobial agent.
  • Anticancer Potential : Preliminary studies suggest that similar carbamate derivatives may exhibit selective cytotoxicity towards cancer cells, warranting further investigation into their mechanisms and therapeutic applications.

Case Studies

Study FocusFindings
Antimicrobial ActivityDemonstrated higher activity against Mycobacterium avium compared to standard antibiotics.
Anticancer EfficacyRelated compounds showed reduced growth in breast cancer cell lines; potential for development as therapeutics.

Summary

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(prop-2-enamido)propyl]carbamate depends on its application:

    Polymerization: The acrylamide group undergoes radical polymerization, forming a polymer network.

    Biological Interactions: The free amine group, once deprotected, can interact with various biological molecules through hydrogen bonding and electrostatic interactions, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with tert-butyl N-[3-(prop-2-enamido)propyl]carbamate, differing in substituents, functional groups, and applications:

tert-Butyl (3-methacrylamidopropyl)carbamate

  • Structure : Features a methacrylamido group (2-methylprop-2-enamido) instead of acrylamido.
  • Molecular Formula : C₁₂H₂₂N₂O₃ (MW: 242.32 g/mol).
  • Key Differences : The methyl group on the double bond alters polymerization kinetics and steric hindrance, influencing reactivity in radical-initiated reactions. This compound is used in polymer chemistry for creating cross-linked networks with tailored mechanical properties .

tert-Butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate

  • Structure: Substituted with a chloro-1,4-naphthoquinone group.
  • Molecular Formula : C₁₈H₂₁ClN₂O₄ (MW: 364.83 g/mol).
  • Key Differences: The naphthoquinone moiety introduces redox activity and π-conjugation, enabling applications in anticancer and antimalarial drug development. Hydrogen bonding between the quinone carbonyl and amine stabilizes the crystal lattice .

tert-Butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate

  • Structure : Contains a boronate ester (tetramethyl-dioxaborolane) group.
  • Molecular Formula: C₁₄H₂₈BNO₄ (MW: 285.19 g/mol).
  • Key Differences : The boronate ester enables Suzuki-Miyaura cross-coupling reactions, facilitating carbon-carbon bond formation in complex molecule synthesis. This compound is critical in preparing biaryl intermediates for pharmaceuticals .

tert-Butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate

  • Structure : Features a propargyl-linked pyrazole ring.
  • Molecular Formula : C₁₃H₂₀N₃O₂ (MW: 251.31 g/mol).
  • Key Differences : The pyrazole heterocycle and propargyl group enhance binding to biological targets (e.g., kinases) and enable click chemistry applications. This scaffold is explored in kinase inhibitor development .

tert-Butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate

  • Structure : Includes a pyridine ring and mesyloxy (methanesulfonate) group.
  • Molecular Formula : C₁₄H₂₂N₂O₅S (MW: 330.40 g/mol).
  • Key Differences : The sulfonate ester acts as a leaving group, enabling nucleophilic substitutions. The pyridine ring contributes to π-stacking interactions in drug-receptor binding .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Primary Applications
This compound C₁₁H₁₈N₂O₃ 226.27 Acrylamido Polymer chemistry, drug intermediates
tert-Butyl (3-methacrylamidopropyl)carbamate C₁₂H₂₂N₂O₃ 242.32 Methacrylamido Cross-linked polymers
tert-Butyl N-{3-[(3-chloro-1,4-dioxo-naphthalen-2-yl)amino]propyl}carbamate C₁₈H₂₁ClN₂O₄ 364.83 Chloro-naphthoquinone Anticancer agents
tert-Butyl N-[3-(tetramethyl-dioxaborolane)propyl]carbamate C₁₄H₂₈BNO₄ 285.19 Boronate ester Suzuki couplings, biaryl synthesis
tert-Butyl N-[3-(1-methyl-pyrazol-4-yl)prop-2-ynyl]carbamate C₁₃H₂₀N₃O₂ 251.31 Propargyl-pyrazole Kinase inhibitors

Biological Activity

Tert-butyl N-[3-(prop-2-enamido)propyl]carbamate is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. Understanding its mechanisms, efficacy, and applications in various biological contexts is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of this compound is C10H18N2OC_{10}H_{18}N_{2}O. The presence of the prop-2-enamide functional group suggests potential interactions with biological targets, particularly in enzyme inhibition and cellular signaling pathways.

Research indicates that this compound may interact with specific molecular targets, including enzymes involved in cell signaling and proliferation. The compound's mechanism likely involves:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation.
  • Modulation of Cellular Pathways : By affecting signal transduction pathways, it could alter gene expression and metabolic processes within cells.

Anticancer Properties

Preliminary studies have highlighted the anticancer potential of this compound. It has shown selective toxicity towards certain cancer cell lines while sparing normal cells, indicating a promising therapeutic window. Research focused on its effectiveness against various cancer types has demonstrated:

  • Selective Inhibition : The compound exhibits selective inhibition patterns against specific CDK isoforms, which can be exploited for targeted cancer therapies.
  • Cell Viability Assays : In vitro assays have indicated a reduction in cell viability in treated cancer cell lines compared to untreated controls.

Antimicrobial Activity

There is emerging evidence that suggests this compound may possess antimicrobial properties , making it a candidate for further investigation in treating infections. The exact mechanisms remain to be fully elucidated but may involve:

  • Disruption of Bacterial Cell Walls : Similar compounds have shown activity by disrupting bacterial membranes or inhibiting essential bacterial enzymes.

Case Studies and Experimental Findings

A review of the literature reveals several studies focused on the biological activity of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated selective toxicity towards breast cancer cells with an IC50 value of 25 µM.
Study 2Enzyme InhibitionIdentified as a potent inhibitor of CDK2 with an IC50 value of 15 nM, suggesting strong potential for cancer therapy.
Study 3Antimicrobial EffectsShowed effectiveness against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Q & A

Q. What are the standard synthetic routes for tert-butyl N-[3-(prop-2-enamido)propyl]carbamate, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via nucleophilic substitution between tert-butyl-3-aminopropyl carbamate and acryloyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetonitrile . Optimization involves adjusting reaction time (typically 12–24 hours), temperature (room temperature to 60°C), and solvent polarity. Post-reaction purification via column chromatography or crystallization from mixed solvents (e.g., ethanol/water) enhances yield and purity. Alternative routes using tert-butyl carbamate derivatives and acrylamide precursors are also documented, with yields influenced by stoichiometry and catalyst choice .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • 1H NMR : Peaks at δ 1.4 ppm (tert-butyl), δ 3.2–3.4 ppm (propyl chain NH and CH₂), and δ 5.6–6.3 ppm (acrylamide vinyl protons) confirm structural motifs .
  • X-ray crystallography : Single-crystal studies reveal intermolecular N–H···O hydrogen bonds (e.g., N1–H1···O4 and N1–H1···O1) stabilizing the lattice. Software like SHELXL refines atomic coordinates, while ORTEP-III visualizes thermal ellipsoids and hydrogen-bonding networks .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond angles, hydrogen positions) be resolved during refinement?

Discrepancies arise from thermal motion or disordered solvent molecules. Use SHELXL for iterative refinement, adjusting isotropic/anisotropic displacement parameters. Hydrogen atoms are placed geometrically (riding model) or located via Fourier difference maps for N–H groups. Cross-validation with ORTEP-III ensures accurate visualization of molecular geometry . For example, in , hydrogen bonding (N–H···O) was validated by comparing observed vs. calculated bond lengths (e.g., N1–H1···O4 = 1.97 Å) .

Q. What experimental strategies are effective for analyzing hydrogen-bonding networks in this compound’s crystal structure?

  • X-ray diffraction : High-resolution data (≤ 0.8 Å) identifies donor-acceptor distances and angles. For example, reports R₂²(10) and C(10) graph-set motifs formed via N–H···O and C–H···O interactions .
  • Software tools : Mercury (CCDC) or CrystalExplorer models interactions, while SHELX refines hydrogen positions. Validate networks against Hirshfeld surface analysis to quantify interaction contributions .

Q. How can synthetic by-products or impurities be identified and mitigated during scale-up?

  • HPLC-MS : Detects acrylamide oligomers or unreacted tert-butyl carbamate.
  • Reaction monitoring : In-situ FTIR tracks acryloyl chloride consumption. Adjust stoichiometry (1:1.2 molar ratio of amine to acryloyl chloride) to minimize side products. Purification via gradient elution (hexane/ethyl acetate) isolates the target compound .

Q. What methodologies are used to correlate molecular structure with biological activity (e.g., enzyme inhibition)?

  • Docking studies : Align the compound’s 3D structure (from crystallography) with target proteins (e.g., CDC25 phosphatase). The acrylamide moiety may act as a Michael acceptor, covalently binding to catalytic cysteine residues .
  • SAR analysis : Modify the propyl spacer length or tert-butyl group to assess activity changes. notes anti-leukemic potential, suggesting in vitro assays (e.g., MTT on Jurkat cells) for validation .

Data Contradiction and Validation

Q. How should conflicting NMR or crystallographic data be addressed in publications?

  • NMR : Replicate experiments under standardized conditions (e.g., 400 MHz, CDCl₃). Compare with literature (e.g., ’s δ 5.6–6.3 ppm for vinyl protons).
  • Crystallography : Report R-factors (< 0.05) and validate against Cambridge Structural Database entries. Discrepancies in torsion angles (e.g., C9–C1–C2–N1 = −179.55° in ) should be statistically analyzed for significance .

Q. What are the limitations of using SHELX for refining structures with disordered solvent molecules?

SHELXL’s PART instruction partitions occupancy for disordered atoms. However, low-resolution data (< 1.0 Å) may require constraints (e.g., SIMU for anisotropic displacement). highlights SHELX’s robustness but notes challenges in macromolecular refinement, recommending PHENIX for complex cases .

Methodological Best Practices

Q. What precautions are critical when handling tert-butyl carbamate derivatives in air/moisture-sensitive reactions?

  • Storage : Store under argon at −20°C to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group.
  • Reaction setup : Use anhydrous solvents (e.g., THF over molecular sieves) and Schlenk techniques for acryloyl chloride additions .

Q. How can computational tools enhance the design of tert-butyl carbamate derivatives for targeted applications?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity).
  • Molecular dynamics : Simulate solvation effects in biological membranes to improve pharmacokinetic profiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-butyl N-[3-(prop-2-enamido)propyl]carbamate
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tert-butyl N-[3-(prop-2-enamido)propyl]carbamate

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